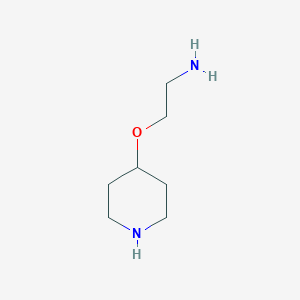
2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring, known for its pharmacophoric properties, makes this compound a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of amidoximes with appropriate acyl reagents. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The scalability of the one-pot synthesis method makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or oxadiazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups onto the piperidine or oxadiazole rings.
Wissenschaftliche Forschungsanwendungen
2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s pharmacophoric 1,2,4-oxadiazole ring makes it a potential candidate for drug development.
Materials Science: The compound can be used in the development of fluorescent dyes, OLEDs, and sensors due to its unique electronic properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds, making it valuable for organic chemists.
Wirkmechanismus
The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Uniqueness
2-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H12ClN3O |
|---|---|
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2;1H |
InChI-Schlüssel |
MHGVIIKIDYXMHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=NC=NO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















